

Spectral Data Analysis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>Methyl 4-(hydroxymethyl)cyclohexanecarboxylate</i>
Compound Name:	
Cat. No.:	B180981

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for **Methyl 4-(hydroxymethyl)cyclohexanecarboxylate**, a key intermediate in organic synthesis. Due to the limited availability of public, comprehensive experimental datasets for this specific molecule, this document synthesizes predicted spectral characteristics based on its chemical structure, alongside generally accepted experimental protocols for data acquisition.

Molecular Structure and Properties

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate possesses a cyclohexane ring substituted with a methyl ester group and a hydroxymethyl group. The stereochemistry of these substituents (cis or trans) will significantly influence the spectral data, particularly the NMR spectra. The trans isomer is most commonly referenced in commercial and research contexts.

Molecular Formula: C₉H₁₆O₃[\[1\]](#)

Molecular Weight: 172.22 g/mol [\[1\]](#)

CAS Number (trans-isomer): 110928-44-4[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Caption: Molecular structure of **Methyl 4-(hydroxymethyl)cyclohexanecarboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

NMR data is highly sensitive to the chemical environment of each proton and carbon atom. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for the trans-isomer, based on standard values for similar structural motifs.

¹H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
-OCH ₃ (ester)	~ 3.67	Singlet (s)	3H
-CH ₂ OH	~ 3.45	Doublet (d)	2H
-CH ₂ OH	~ 1.5 - 2.5 (variable)	Broad Singlet (br s)	1H
CH-COOCH ₃	~ 2.2 - 2.4	Multiplet (m)	1H
Cyclohexane Ring Protons	~ 1.0 - 2.1	Multiplets (m)	9H

¹³C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (ester)	~ 176
-CH ₂ OH	~ 68
-OCH ₃ (ester)	~ 51
CH-COOCH ₃	~ 43
CH-CH ₂ OH	~ 40
Cyclohexane Ring Carbons	~ 28 - 30

Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum will be dominated by absorptions from the hydroxyl and ester functional groups.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
O-H (alcohol)	3200 - 3600	Broad, strong
C-H (sp ³)	2850 - 3000	Medium to strong
C=O (ester)	1730 - 1750	Strong, sharp
C-O (ester & alcohol)	1000 - 1300	Strong

Mass Spectrometry (MS) Data

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

Parameter	Value
Molecular Ion (M ⁺)	m/z 172.11 (calculated for C ₉ H ₁₆ O ₃)
[M+H] ⁺	m/z 173.12
[M+Na] ⁺	m/z 195.10
Key Fragments	Loss of H ₂ O (m/z 154), loss of -OCH ₃ (m/z 141), loss of -COOCH ₃ (m/z 113)

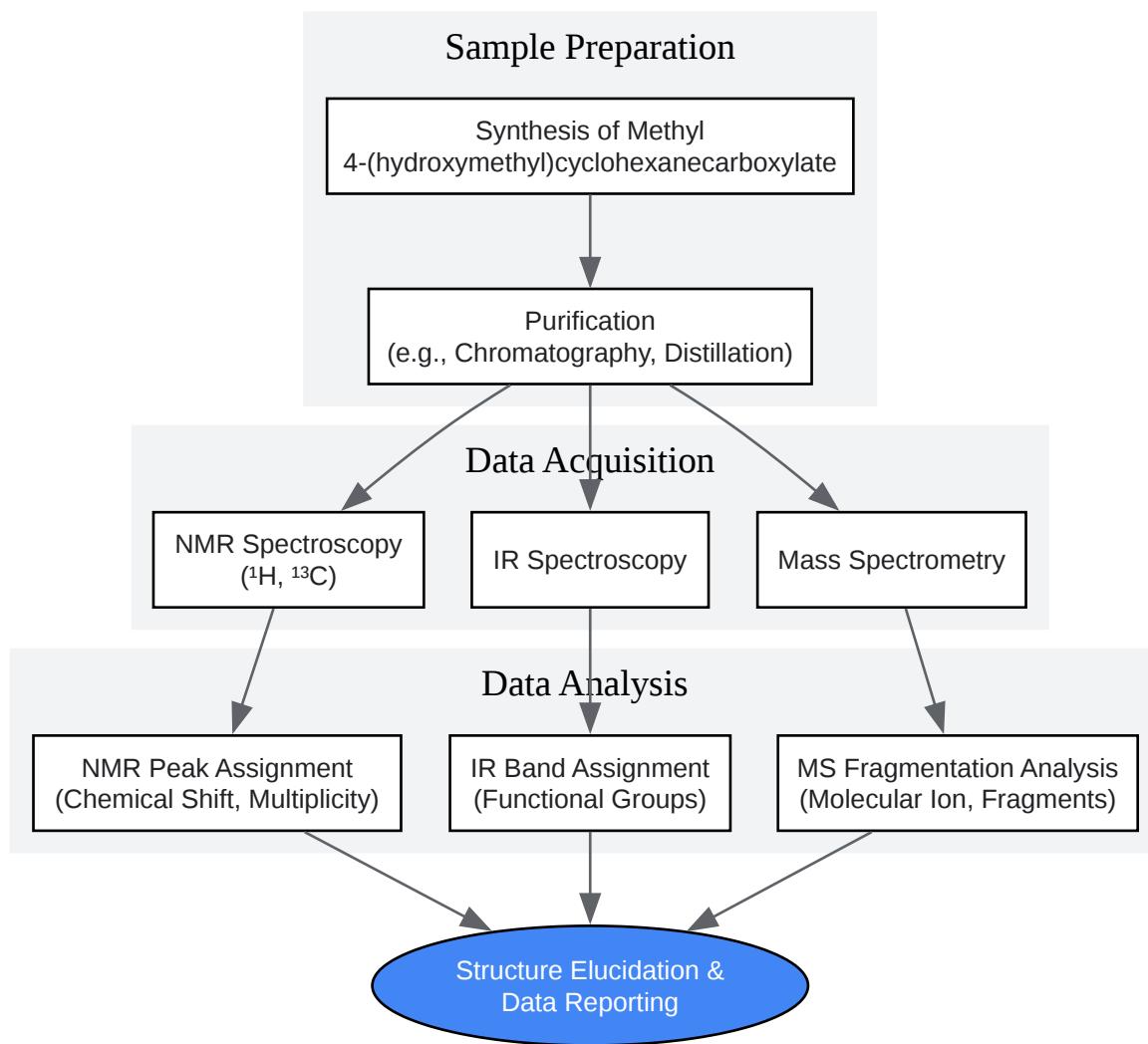
Predicted collision cross-section values for various adducts are also available in public databases.^[6]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Methyl 4-(hydroxymethyl)cyclohexanecarboxylate** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 , Methanol-d4).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition:
 - Acquire ^1H NMR spectra on a 300-500 MHz spectrometer.
 - Acquire ^{13}C NMR spectra on the same instrument, typically requiring a larger number of scans due to the lower natural abundance of ^{13}C .
 - Standard 1D proton, 1D carbon, and potentially 2D experiments like COSY and HSQC can be run to confirm assignments.


IR Spectroscopy

- Sample Preparation:
 - Neat: Place a drop of the liquid sample between two NaCl or KBr plates.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 , CHCl_3) that has minimal interference in the spectral regions of interest.
 - ATR: Place the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm^{-1} , and perform a background scan for correction.

Mass Spectrometry

- Sample Introduction: Introduce the sample via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce extensive fragmentation. Electrospray Ionization (ESI) is common for LC-MS and is a softer technique, often showing the protonated molecular ion $[M+H]^+$.
- Data Acquisition: Scan a mass range appropriate for the compound, for instance, m/z 50-300.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for spectral data acquisition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. CAS 110928-44-4 | 2229-1-1N | MDL MFCD03840884 | (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | SynQuest Laboratories [synquestlabs.com]
- 3. 110928-44-4|trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate|BLD Pharm [bldpharm.com]
- 4. CAS#:110928-44-4 | trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | Chemsoc [chemsoc.com]
- 5. (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate 95% | CAS: 110928-44-4 | AChemBlock [achemblock.com]
- 6. PubChemLite - Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (C9H16O3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectral Data Analysis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180981#spectral-data-nmr-ir-ms-for-methyl-4-hydroxymethyl-cyclohexanecarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com